molecular formula C14H24Si B6300983 2-(Cyclohexen-1-yl)ethynyl-triethyl-silane CAS No. 21692-54-6

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane

Cat. No.: B6300983
CAS No.: 21692-54-6
M. Wt: 220.42 g/mol
InChI Key: KBTOOJLYPFWADT-UHFFFAOYSA-N
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Description

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane is an organosilicon compound with the molecular formula C14H24Si. This compound is characterized by the presence of a cyclohexene ring, an ethynyl group, and a triethylsilane moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexen-1-yl)ethynyl-triethyl-silane typically involves the reaction of cyclohexenylacetylene with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst such as Karstedt’s catalyst is used to facilitate the addition of the triethylsilane to the alkyne group of cyclohexenylacetylene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The triethylsilane moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce ethyl-substituted derivatives. Substitution reactions can result in a variety of functionalized silanes.

Scientific Research Applications

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Material Science: The compound is utilized in the development of novel materials, including polymers and nanomaterials.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Catalysis: The compound is employed in catalytic processes, including hydrosilylation and cross-coupling reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclohexen-1-yl)ethynyl-triethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the triethylsilane moiety can participate in hydrosilylation and other silicon-based transformations. The cyclohexene ring provides additional reactivity through its double bond, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexen-1-yl)ethynyl-trimethyl-silane: Similar in structure but with a trimethylsilane moiety instead of triethylsilane.

    2-(Cyclohexen-1-yl)ethynyl-dimethyl-silane: Contains a dimethylsilane group, offering different reactivity and properties.

    2-(Cyclohexen-1-yl)ethynyl-phenyl-silane: Features a phenylsilane group, which can influence the compound’s electronic and steric properties.

Uniqueness

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane is unique due to the presence of the triethylsilane group, which provides distinct steric and electronic effects compared to its trimethylsilane and dimethylsilane counterparts. This uniqueness can influence its reactivity and suitability for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-(cyclohexen-1-yl)ethynyl-triethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTOOJLYPFWADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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